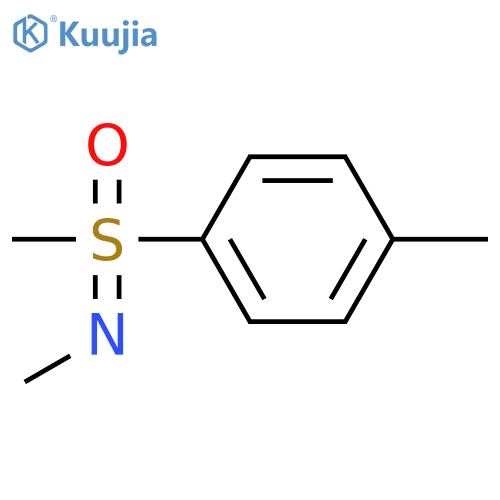Cas no 67087-52-9 (methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine)

67087-52-9 structure
商品名:methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine
CAS番号:67087-52-9
MF:C9H13NOS
メガワット:183.270621061325
MDL:MFCD30345061
CID:5240218
PubChem ID:10888592
methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine 化学的及び物理的性質
名前と識別子
-
- Methanamine, N-[methyl(4-methylphenyl)oxido-λ4-sulfanylidene]-
- methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine
-
- MDL: MFCD30345061
- インチ: 1S/C9H13NOS/c1-8-4-6-9(7-5-8)12(3,11)10-2/h4-7H,1-3H3
- InChIKey: XPXRQFBXSYNNQU-UHFFFAOYSA-N
- ほほえんだ: CC1C=CC(S(C)(=O)=NC)=CC=1
methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-307834-2.5g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
| Enamine | EN300-307834-10g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 10g |
$3131.0 | 2023-09-05 | ||
| Enamine | EN300-307834-1g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 1g |
$728.0 | 2023-09-05 | ||
| Enamine | EN300-307834-5g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 5g |
$2110.0 | 2023-09-05 | ||
| Enamine | EN300-307834-0.05g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
| Enamine | EN300-307834-0.1g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 95.0% | 0.1g |
$640.0 | 2025-03-19 | |
| Enamine | EN300-307834-0.25g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
| Enamine | EN300-307834-10.0g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
| Enamine | EN300-307834-5.0g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
| Enamine | EN300-307834-1.0g |
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine |
67087-52-9 | 95.0% | 1.0g |
$728.0 | 2025-03-19 |
methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
67087-52-9 (methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine) 関連製品
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
